molecular formula C12H25NO5S B7054870 4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine

4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine

Cat. No.: B7054870
M. Wt: 295.40 g/mol
InChI Key: VXGDRQQNHDYXOQ-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine is a synthetic organic compound characterized by its unique morpholine ring structure substituted with ethoxyethylsulfonyl and methoxymethyl groups

Properties

IUPAC Name

4-(2-ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO5S/c1-5-17-6-7-19(14,15)13-8-11(9-16-4)18-12(2,3)10-13/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGDRQQNHDYXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCS(=O)(=O)N1CC(OC(C1)(C)C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine typically involves multi-step organic reactions

    Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution Reactions: The ethoxyethylsulfonyl group can be introduced via a nucleophilic substitution reaction using ethoxyethylsulfonyl chloride and a base such as triethylamine.

    Methoxymethyl Group Addition: The methoxymethyl group can be added through a reaction with methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyethylsulfonyl group could enhance its binding affinity to certain biological targets, while the methoxymethyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Ethoxyethylsulfonyl)-2,2-dimethylmorpholine: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    6-(Methoxymethyl)-2,2-dimethylmorpholine: Lacks the ethoxyethylsulfonyl group, potentially altering its chemical properties and applications.

    4-(2-Ethoxyethylsulfonyl)-6-methylmorpholine: Similar structure but with a methyl group instead of a methoxymethyl group, which may influence its solubility and reactivity.

Uniqueness

4-(2-Ethoxyethylsulfonyl)-6-(methoxymethyl)-2,2-dimethylmorpholine is unique due to the presence of both the ethoxyethylsulfonyl and methoxymethyl groups. This combination of functional groups provides a distinct set of chemical properties, making it a valuable compound for various applications in research and industry.

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